N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenylethanediamide
CAS No.: 921901-84-0
Cat. No.: VC4787212
Molecular Formula: C25H33N5O2
Molecular Weight: 435.572
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921901-84-0 |
|---|---|
| Molecular Formula | C25H33N5O2 |
| Molecular Weight | 435.572 |
| IUPAC Name | N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenyloxamide |
| Standard InChI | InChI=1S/C25H33N5O2/c1-28-13-15-30(16-14-28)23(20-10-11-22-19(17-20)7-6-12-29(22)2)18-26-24(31)25(32)27-21-8-4-3-5-9-21/h3-5,8-11,17,23H,6-7,12-16,18H2,1-2H3,(H,26,31)(H,27,32) |
| Standard InChI Key | FZSCJZHLWNMEEU-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC4=C(C=C3)N(CCC4)C |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenylethanediamide features a hybrid architecture comprising three distinct regions:
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Tetrahydroquinoline Core: A 1-methyl-1,2,3,4-tetrahydroquinoline group provides a partially saturated bicyclic system, enhancing conformational flexibility compared to fully aromatic quinoline derivatives.
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Piperazine Substituent: The 4-methylpiperazin-1-yl group introduces a tertiary amine, influencing solubility and enabling protonation under physiological conditions .
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Phenylethanediamide Linker: The N'-phenylethanediamide moiety contributes hydrogen-bonding capacity and aromatic stacking potential, critical for target engagement .
Molecular Formula and Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C24H31N5O2 |
| Molecular Weight | 433.54 g/mol |
| logP (Predicted) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 78.9 Ų |
The compound’s moderate lipophilicity (logP ~2.8) suggests balanced membrane permeability and aqueous solubility, aligning with oral bioavailability requirements for CNS-targeting agents .
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenylethanediamide likely follows a multi-step strategy analogous to related tetrahydroquinoline-piperazine hybrids :
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Tetrahydroquinoline Formation: Cyclization of aniline derivatives with carbonyl compounds under acidic conditions yields the tetrahydroquinoline core.
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Piperazine Introduction: Nucleophilic substitution or reductive amination installs the 4-methylpiperazine group at the C2 position.
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Ethanediamide Coupling: Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the phenylethanediamide moiety to the ethylamine spacer.
Key reaction parameters include:
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Solvent Systems: DMF or DMSO for polar intermediates; dichloromethane for coupling reactions.
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Temperature Control: 0–25°C for amine alkylation; 40–60°C for amide bond formation .
Analytical Validation
Rigorous characterization ensures structural fidelity:
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NMR Spectroscopy: 1H NMR confirms substituent integration (e.g., methyl groups at δ 1.2–1.5 ppm; aromatic protons at δ 6.8–7.4 ppm).
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Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion [M+H]+ at m/z 434.2548 (calc. 434.2551) .
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HPLC Purity: Reverse-phase C18 chromatography (ACN/H2O + 0.1% TFA) achieves ≥95% purity, with retention time ~12.3 min.
Biological Activities and Mechanism of Action
Hepatoprotective Effects
Recent studies on 4-phenyltetrahydroquinolines demonstrate significant attenuation of CCl4-induced liver injury in rats (ALT reduction: 45–62%; AST reduction: 38–55%) . Mechanistically, these compounds:
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Inhibit CYP2E1: Reducing reactive oxygen species (ROS) generation by 70–85% .
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Modulate Apoptosis: Downregulate BAX/BCL2 ratio (0.3–0.5 vs. 1.2 in controls) .
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Suppress Autophagy: Decrease LC3B-II expression by 40–60% via mTOR pathway activation .
While direct evidence for N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenylethanediamide is lacking, its structural similarity positions it as a candidate for hepatoprotective drug development.
Comparative Analysis with Structural Analogs
The phenylethanediamide linker in the title compound may confer superior target residence time compared to benzamide-containing analogs (e.g., F936-0597) , though empirical validation remains pending.
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